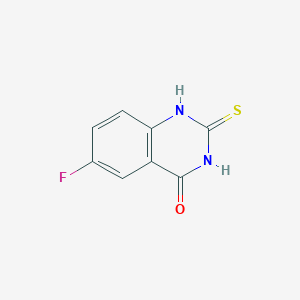

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

説明

Historical Context of Quinazolinone Derivatives

The quinazolinone scaffold has a rich historical foundation that spans over 150 years of chemical research and development. The journey began in 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This initial synthesis marked the beginning of an extensive exploration into quinazoline chemistry that would eventually lead to the development of numerous therapeutically important compounds. The bicyclic product was initially called bicyanoamido benzoyl and retained this nomenclature until 1885, when more systematic naming conventions were adopted.

The synthetic methodology for quinazolinones evolved significantly over the subsequent decades. In 1895, August Bischler and Lang reported the first synthesis of quinazoline itself through the decarboxylation of the 2-carboxy derivative, quinazoline-2-carboxylic acid. This breakthrough was followed by Siegmund Gabriel's more satisfactory synthesis in 1903, which involved reducing ortho-nitrobenzylamine with hydrogen iodide and red phosphorus to form 2-aminobenzylamine, subsequently condensing it with formic acid to yield dihydroquinazoline, which was then oxidized to quinazoline. The name quinazoline, derived from the German term "Chinazolin," was first proposed by Weddige in 1887, while Paal and Bush suggested the current numbering system for the quinazoline ring in 1889.

Interest in the medicinal chemistry of quinazoline derivatives gained significant momentum in the early 1950s with the elucidation of a quinazoline alkaloid, 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolinone, isolated from the traditional Chinese herb Dichroa febrifuga, which demonstrated effectiveness against malaria. This discovery catalyzed extensive research into quinazolinone derivatives, leading to the development of methaqualone in 1951, the first renowned quinazoline marketed drug used for its sedative-hypnotic effects. The period from 1960 to 2010 witnessed the introduction of more than one hundred drugs containing quinazoline moieties to the pharmaceutical market, demonstrating the versatility and therapeutic potential of this chemical scaffold.

Significance of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one in Chemical Research

This compound occupies a unique position within the quinazolinone research landscape due to its distinctive structural modifications that incorporate both fluorine and sulfur heteroatoms into the traditional quinazolinone framework. The molecular formula C8H5FN2OS reflects the presence of these key functional groups, with the compound exhibiting a molecular weight of 196.20 grams per mole. The strategic placement of the fluorine atom at the 6-position of the quinazoline ring system introduces significant electronic effects that can profoundly influence the compound's reactivity, stability, and potential biological activity.

The incorporation of fluorine into organic molecules has become increasingly important in medicinal chemistry due to the unique properties that fluorine substitution confers upon molecular systems. Fluorine's high electronegativity and small atomic radius allow it to serve as an effective bioisostere for hydrogen, while simultaneously introducing beneficial pharmacological properties such as enhanced metabolic stability, improved lipophilicity, and modified electronic characteristics. In the context of this compound, the fluorine substitution at the 6-position creates a distinctive electronic environment that affects both the quinazoline ring's electron density distribution and its potential interactions with biological targets.

The sulfanyl group at the 2-position represents another crucial structural feature that distinguishes this compound from conventional quinazolinone derivatives. The presence of sulfur introduces additional synthetic versatility, as sulfur-containing heterocycles are known to participate in various chemical transformations and can serve as precursors to other functionally diverse derivatives. The combination of both fluorine and sulfur substituents in a single quinazolinone molecule creates opportunities for exploring unique structure-activity relationships and developing novel chemical entities with enhanced properties.

Research interest in this compound is further driven by the broader success of quinazolinone derivatives in pharmaceutical applications. The quinazolinone scaffold has demonstrated remarkable versatility in medicinal chemistry, with derivatives showing activities across multiple therapeutic areas including antimalarial, anticancer, antimicrobial, anti-inflammatory, and analgesic applications. This established track record of biological activity for quinazolinone derivatives provides a strong foundation for investigating the potential applications of fluorine and sulfur-substituted variants like this compound.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting its complex structural features within a standardized naming framework. The compound is formally classified as a substituted 3,4-dihydroquinazolin-4-one, indicating its membership in the quinazolinone family of heterocyclic compounds. The complete systematic name incorporates positional descriptors for each substituent: the fluorine atom located at position 6 of the quinazoline ring system and the sulfanyl group positioned at the 2-carbon of the heterocyclic framework.

Alternative nomenclature systems provide additional descriptive names for this compound, including 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and 6-fluoro-2-mercaptoquinazolin-4(3H)-one, which emphasize different tautomeric forms and protonation states of the molecule. These variations in nomenclature reflect the compound's ability to exist in multiple tautomeric forms, particularly involving the sulfur-containing functional group at position 2. The InChI Key GHVBYTWFUWPYDX-UHFFFAOYSA-N provides a unique digital identifier that facilitates database searches and computational analysis of this specific molecular structure.

From a classification perspective, this compound belongs to several overlapping chemical categories that reflect its diverse structural elements. Primarily, it is classified as a quinazolinone derivative, positioning it within the broader family of nitrogen-containing heterocyclic compounds derived from the quinazoline parent structure. The presence of the fluorine substituent places it in the category of organofluorine compounds, a class of molecules that has gained increasing importance in pharmaceutical and materials science applications due to the unique properties conferred by carbon-fluorine bonds.

The following table summarizes key classification and nomenclature data for this compound:

| Classification Category | Description |

|---|---|

| Primary Chemical Class | Quinazolinone derivative |

| Heterocyclic Type | Fused bicyclic nitrogen heterocycle |

| Halogen Classification | Organofluorine compound |

| Chalcogen Classification | Organosulfur compound |

| Systematic Name | This compound |

| Chemical Abstracts Service Number | 69661-42-3 |

| Molecular Formula | C8H5FN2OS |

| Molecular Weight | 196.20 g/mol |

| InChI Key | GHVBYTWFUWPYDX-UHFFFAOYSA-N |

The compound's classification as both an organofluorine and organosulfur molecule highlights its potential for diverse chemical reactivity and biological activity. Organosulfur compounds are known for their participation in various biochemical processes and their utility as synthetic intermediates, while organofluorine compounds often exhibit enhanced metabolic stability and unique pharmacological properties. This dual classification positions this compound as a compound of significant interest for both synthetic organic chemistry and medicinal chemistry applications.

The structural complexity of this compound, incorporating elements from multiple chemical classes within a single molecular framework, exemplifies the sophisticated approach to modern drug design where strategic substitution patterns are employed to optimize molecular properties. This compound represents an evolution from the simpler quinazolinone derivatives first synthesized in the 19th century, demonstrating how contemporary medicinal chemistry continues to build upon historical foundations while incorporating advanced understanding of structure-activity relationships and molecular design principles.

特性

IUPAC Name |

6-fluoro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVBYTWFUWPYDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498737 | |

| Record name | 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69661-42-3 | |

| Record name | 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of 2-Aminobenzamide Derivatives

A common approach to quinazolin-4-one cores involves cyclization of 2-aminobenzamide derivatives with appropriate carbonyl or carboxyl sources. For example, substituted 2-amino benzamides react with oxidants such as hydrogen peroxide in dimethyl sulfoxide (DMSO) to form quinazolin-4(3H)-ones efficiently under heating (150 °C). This method can be adapted to introduce substituents on the benzene ring, including fluorine at the 6-position, by starting from 6-fluoro-2-aminobenzamide.

Use of Isatoic Anhydride and Amines

Isatoic anhydride derivatives react with amines to form quinazolinones. For example, methylamine with isatoic anhydride in the presence of DMSO and H2O2 yields quinazolinones under mild conditions. This route allows for functional group tolerance and can be modified to include fluorinated starting materials.

Introduction of the Sulfanyl Group at the 2-Position

Thiol Substitution via Nucleophilic Aromatic Substitution or Coupling

The 2-sulfanyl group can be introduced by nucleophilic substitution or coupling reactions involving thiol-containing reagents. For instance, N-methyl-N-phenyl-2-sulfanylpropanamide was synthesized by heating N-methylaniline with thiolactic acid at 190 °C under inert atmosphere for 3 days, followed by purification. This demonstrates the feasibility of introducing sulfanyl groups via thiol precursors.

Formation of Sulfanylquinazolinones via Thiol Coupling

Coupling of 2-bromoquinazolinone derivatives with thiol-containing amides under basic conditions (e.g., potassium tert-butoxide in DMF) at elevated temperatures (135 °C) yields sulfanyl-substituted quinazolinones. This method can be adapted to introduce the sulfanyl group at the 2-position of the quinazolinone ring.

Fluorine Incorporation Strategies

Fluorine substitution at the 6-position is typically introduced by starting from fluorinated aniline or benzamide precursors. For example, 6-fluoro-2-aminobenzamide can be synthesized or purchased and used as the starting material for quinazolinone ring formation. This ensures regioselective fluorine placement.

Representative Preparation Method for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Stepwise Synthetic Outline

Detailed Research Findings and Data

Cyclization Reaction Parameters

Sulfanyl Group Introduction

Purification and Characterization

- Purification by column chromatography on silica gel or recrystallization.

- Characterization by NMR (1H, 13C), HRMS, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the quinazolinone ring can be reduced to form alcohol derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives.

科学的研究の応用

Anticancer Activity

Quinazolinone derivatives, including 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, have shown significant anticancer properties. Studies indicate that compounds within this class can inhibit various cancer cell lines, suggesting their potential as broad-spectrum antitumor agents. For instance:

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Case Studies : Research has demonstrated that derivatives exhibit potent activity against multiple tumor subtypes, indicating a promising avenue for further investigation into their use as anticancer therapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria and mycobacteria:

- Minimum Inhibitory Concentration (MIC) : Studies have reported effective MIC values against pathogens such as Mycobacterium tuberculosis, highlighting its potential as an anti-tuberculosis agent .

- Case Studies : Investigations into the structure-activity relationships (SAR) of similar quinazolinone compounds have shown that modifications can enhance their antimicrobial efficacy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

- Carbonic Anhydrase Inhibition : Certain derivatives have demonstrated selective inhibition of carbonic anhydrases, which can be beneficial in treating conditions like glaucoma and edema .

- Kinase Inhibition : The compound is being explored as a small-molecule inhibitor for various kinases involved in cancer signaling pathways .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step chemical reactions. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact through green chemistry approaches. Techniques such as continuous flow synthesis are being employed to enhance efficiency .

Data Tables

作用機序

The mechanism of action of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes.

類似化合物との比較

Comparison with Structural Analogs

A. Substituent Effects on COX-2 Inhibition

- Compound 1c (3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide : Exhibited 47.1% COX-2 inhibition at 20 μM, attributed to the para-sulfonamide group on the phenyl ring .

- 6-Fluoro analog (hypothesized) : The 6-fluoro substitution may enhance COX-2 binding compared to methoxy or nitro groups due to its electron-withdrawing nature, though experimental confirmation is needed .

B. Cytotoxicity and Anticancer Activity

C. Antiviral Potential

- Compound 9B (3-[(4-fluorophenyl)methyl]-2-methyl-3,4-dihydroquinazolin-4-one): Demonstrated altered binding modes to NS5B polymerases compared to non-fluorinated analogs, highlighting the role of fluorine in molecular interactions .

Physicochemical Properties

- N-Acryloyl-substituted quinazoline (e.g., 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one): The acryloyl group improved solubility and lipophilicity without covalent bonding .

- 6-Fluoro-2-sulfanyl analog : The sulfanyl group may reduce solubility compared to acryloyl derivatives but could enhance stability via hydrogen bonding .

生物活性

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with a unique quinazolinone core structure. Its molecular formula is C10H9FN2OS, and it has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Weight: 224.25 g/mol

- Boiling Point: Approximately 320 °C

- Melting Point: Varies based on purity

The presence of a fluorine atom and a sulfanyl group in its structure contributes to its reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that compounds within the dihydroquinazolinone class can act as kinase inhibitors, which are crucial in cancer signaling pathways. The specific interactions and efficacy of this compound in inhibiting cancer cell proliferation are still under investigation .

- Kinase Inhibition : While there is no established mechanism of action for this specific compound, similar compounds have shown potential as inhibitors of receptor tyrosine kinases, such as c-Met. This suggests a possible avenue for further research into its role in cancer treatment .

- Cytotoxic Effects : Related studies on fluoro-substituted derivatives indicate that modifications can enhance cytotoxicity against various cancer cell lines (e.g., A549, H460). The structural features of this compound may influence its cytotoxic potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural characteristics. A comparison with similar compounds reveals insights into potential modifications that could enhance efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Ethyl-6-fluoro-2-sulfanyl-3,4-dihydroquinazolin | Ethyl group addition | Enhanced solubility and biological activity |

| 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin | Different substitution pattern | Potentially different biological activity profile |

| 6-Fluoroquinazolinone | Lacks sulfanyl group | More stable but less reactive |

These variations highlight how structural modifications can impact the biological properties of related compounds.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

- Antiproliferative Activity : A study evaluated a series of quinoline derivatives with fluorine substitutions and found promising antiproliferative effects against multiple cancer cell lines. The inclusion of halogen groups was noted to enhance antitumor activity .

- Calcium Channel Blockade : Research on fluoro-substituted derivatives indicated significant inhibition of T-type calcium channels (Ca), suggesting potential applications in managing pain and other conditions associated with calcium signaling .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, and how are impurities removed during purification?

- Methodological Answer : Synthesis typically involves nitration or fluorination of a quinazolinone precursor. For example, nitration of 3,4-dihydroquinazolin-4-one derivatives can be catalyzed by activated carbon at controlled temperatures (40°C, 4.5 hours) to avoid dinitro byproducts . Purification often employs recrystallization using solvent systems like chloroform/petroleum ether (1:2 v/v) or ice-cold water to precipitate impurities. Filtration and repeated washing with polar solvents (e.g., ethanol) further enhance purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound is limited, analogous quinazolinones (e.g., 6-hydroxy-1H-quinolin-4-one) require standard precautions:

- Use fume hoods and personal protective equipment (gloves, lab coats).

- Avoid inhalation or skin contact; consult safety data sheets (SDS) for related compounds.

- In case of exposure, rinse thoroughly with water and seek medical attention, providing the SDS to healthcare providers .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : Structural confirmation requires multi-technique analysis:

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹).

- NMR (¹H/¹³C) resolves aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns.

- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts in the synthesis of this compound?

- Methodological Answer : Use response surface methodology (RSM) to model variables like temperature, time, and reagent ratios. For example, a steep ascent approach identified 40°C and 4.5 hours as optimal for nitration, reducing dinitro byproduct formation from 22% to <5% . Kinetic studies under inert atmospheres (N₂/Ar) may further suppress oxidative side reactions.

Q. How do substituents (e.g., fluoro, sulfanyl) influence the physicochemical and biological properties of quinazolinone derivatives?

- Methodological Answer : Substituents modulate electronic and steric effects:

- Fluoro groups enhance metabolic stability and bioavailability via reduced CYP450 metabolism.

- Sulfanyl moieties improve solubility via hydrogen bonding but may increase redox sensitivity.

Comparative studies of analogs (e.g., nitro vs. methoxy substitutions) show altered logP values (lipophilicity) and receptor binding affinities .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR shifts) during structural elucidation?

- Methodological Answer :

Cross-validate techniques : Compare IR carbonyl stretches with X-ray crystallography data (if available).

Solvent effects : Test NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.

Dynamic effects : Use variable-temperature NMR to detect conformational exchange broadening.

Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and verify assignments .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Enzyme inhibition (e.g., kinase assays) using fluorescence-based substrates.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Molecular docking : AutoDock/Vina simulations to predict binding modes to target proteins (e.g., EGFR).

- ADMET profiling : Caco-2 permeability assays and microsomal stability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。